molecular formula C23H23N5O4 B2918400 ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate CAS No. 1261002-52-1

ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate

Cat. No.: B2918400
CAS No.: 1261002-52-1
M. Wt: 433.468
InChI Key: OBTZJUULYADTKB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a synthetic triazoloquinoxaline derivative characterized by a fused bicyclic core ([1,2,4]triazolo[4,3-a]quinoxaline) substituted with a propyl group at position 1 and a 4-oxo moiety at position 3. The acetamido-benzoate side chain at position 3 introduces ester and amide functionalities, which are critical for modulating solubility, bioavailability, and target interactions.

Properties

IUPAC Name

ethyl 3-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-3-8-19-25-26-21-22(30)27(17-11-5-6-12-18(17)28(19)21)14-20(29)24-16-10-7-9-15(13-16)23(31)32-4-2/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTZJUULYADTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives in the triazoloquinoxaline and related heterocyclic families. Below is a systematic comparison based on substituents, physicochemical properties, and synthetic pathways.

Core Structure and Substituent Variations
Compound Name Core Structure Position 1 Substituent Position 3/4 Substituent Key Functional Groups Reference
Target Compound [1,2,4]Triazolo[4,3-a]quinoxaline Propyl Ethyl 3-(acetamido)benzoate Ester, amide, 4-oxo
CM916067 (CHEMENU) [1,2,4]Triazolo[4,3-a]quinoxaline Isopropyl Ethyl 4-(acetamido)benzoate Ester, amide, 4-oxo
CM916068 (CHEMENU) [1,2,4]Triazolo[4,3-a]quinoxaline Ethyl Ethyl 4-(acetamido)benzoate Ester, amide, 4-oxo
N-(4-butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide [1,2,4]Triazolo[4,3-a]quinoxaline Ethyl N-(4-butylphenyl)acetamide Amide, 4-oxo
Ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate [1,2,4]Triazolo[4,3-a]quinoxaline Isopropyl Ethyl 2-(acetamido)benzoate Ester, amide, 4-oxo

Key Observations :

  • Benzoate Position : The meta-substitution (position 3) in the target compound contrasts with para-substituted analogs (e.g., CM916067, CM916068), which may alter steric interactions with biological targets .
  • Side Chain Variations : Replacement of the ethyl benzoate with a butylphenyl acetamide (as in ) eliminates the ester group, likely reducing hydrolytic instability but increasing hydrophobicity .
Physicochemical and Spectroscopic Data

While explicit data for the target compound is absent in the evidence, trends can be inferred:

  • Molecular Weight : The target compound (C23H23N5O4) has a higher molecular weight than ethyl-substituted analogs (e.g., CM916068: C21H21N5O4) due to the propyl group .
  • LC/MS Profiles: Triazoloquinoxalines typically show [M+H]+ ions in LC/MS (e.g., m/z 342 for a pyrrolo-triazolo-pyrazine analog in ). The target compound’s mass is estimated at ~433 g/mol .
  • Solubility : The ethyl benzoate moiety likely improves aqueous solubility compared to purely alkylated derivatives (e.g., N-(4-butylphenyl)acetamide in ) .

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : Substituent variations at position 1 (alkyl chain length) and benzoate position (meta vs. para) warrant further exploration to optimize target affinity.
  • Data Limitations : The evidence lacks explicit biological activity or pharmacokinetic data for the target compound. Future studies should correlate structural features (e.g., propyl vs. isopropyl) with functional assays.
  • Synthetic Scalability: Methods in and highlight scalability for triazoloquinoxalines, but chiral resolution () remains a challenge for enantiopure derivatives .

Biological Activity

Ethyl 3-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazoloquinoxaline derivatives , characterized by a fused heterocyclic structure. The synthesis typically involves several steps:

  • Formation of the triazoloquinoxaline core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Alkylation : Introduction of the propyl group through alkylation reactions.
  • Esterification : Final esterification with benzoic acid derivatives using ethanol and a catalyst like sulfuric acid.

Antimicrobial Properties

Triazoloquinoxaline derivatives have been extensively studied for their antimicrobial activities. Research indicates that they exhibit:

  • Antibacterial Activity : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against these pathogens .
  • Antifungal Activity : This compound also demonstrates antifungal properties, particularly against Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents like ketoconazole .

Anticancer Activity

The compound has been evaluated for its anticancer potential. It is known to intercalate into DNA, disrupting normal cellular functions and inhibiting topoisomerase activity—a critical enzyme in DNA replication. In vitro studies have shown that it induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : The compound binds to DNA strands, leading to structural alterations that inhibit replication and transcription processes.
  • Enzyme Inhibition : It acts as an inhibitor of topoisomerases and other enzymes involved in nucleic acid metabolism .

Case Studies

Several studies have highlighted the biological efficacy of triazoloquinoxaline derivatives:

  • Antibacterial Efficacy : A study by Çavusoglu et al. demonstrated that similar triazolo compounds exhibited potent antibacterial effects against drug-resistant strains of bacteria. The findings suggest that modifications in the molecular structure significantly impact antibacterial potency .
  • Antifungal Mechanism : Research indicated that compounds with triazoloquinoxaline cores effectively induce apoptosis in fungal cells through mitochondrial pathways, providing insights into their potential as antifungal agents .

Comparative Analysis

The biological activity of this compound can be compared with other triazoloquinoxaline derivatives:

Compound NameStructure VariationAntibacterial Activity (MIC)Antifungal Activity
Ethyl 3-(2-{4-oxo-1-propyl...Propyl group0.125–8 μg/mLEffective against C. albicans
Ethyl 3-(2-{4-oxo-1-methyl...Methyl groupHigher MIC valuesVariable antifungal activity
Ethyl 3-(2-{4-oxo-1-ethyl...Ethyl groupSimilar MIC valuesEnhanced antifungal effects

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